
2',5'-Dichloro-4'-methylphenacyl chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2’,5’-Dichloro-4’-methylphenacyl chloride is an organic compound with the molecular formula C9H7Cl3O. It is a derivative of phenacyl chloride, where the phenyl ring is substituted with chlorine atoms at the 2’ and 5’ positions and a methyl group at the 4’ position. This compound is known for its reactivity and is used in various chemical synthesis processes.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2’,5’-Dichloro-4’-methylphenacyl chloride typically involves the chlorination of 4’-methylacetophenone followed by the introduction of the phenacyl chloride moiety. The reaction conditions often include the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride under controlled temperatures to ensure selective chlorination at the desired positions.
Industrial Production Methods
In an industrial setting, the production of 2’,5’-Dichloro-4’-methylphenacyl chloride may involve large-scale chlorination processes using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and reagent concentration, to maximize yield and purity. The use of catalysts and advanced purification techniques, such as distillation and recrystallization, is common to obtain high-quality products.
Analyse Des Réactions Chimiques
Types of Reactions
2’,5’-Dichloro-4’-methylphenacyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions where the chloride group is replaced by other nucleophiles such as amines, alcohols, or thiols.
Oxidation Reactions: It can be oxidized to form corresponding ketones or carboxylic acids under specific conditions.
Reduction Reactions: The compound can be reduced to form corresponding alcohols or hydrocarbons.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium carbonate, and various amines. Reactions are typically carried out in polar solvents such as ethanol or dimethyl sulfoxide at elevated temperatures.
Oxidation: Reagents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed in anhydrous solvents.
Major Products
Substitution: Products include substituted phenacyl derivatives with various functional groups.
Oxidation: Products include ketones or carboxylic acids.
Reduction: Products include alcohols or hydrocarbons.
Applications De Recherche Scientifique
2’,5’-Dichloro-4’-methylphenacyl chloride has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme inhibition and protein modification due to its reactive chloride group.
Medicine: It serves as a precursor in the synthesis of drugs with potential therapeutic effects.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 2’,5’-Dichloro-4’-methylphenacyl chloride involves its reactivity towards nucleophiles. The chloride group is highly reactive and can be displaced by various nucleophiles, leading to the formation of new chemical bonds. This reactivity is exploited in various chemical synthesis processes to introduce specific functional groups into target molecules.
Comparaison Avec Des Composés Similaires
Similar Compounds
2’,5’-Dichloroacetophenone: Similar structure but lacks the phenacyl chloride moiety.
4’-Methylphenacyl chloride: Similar structure but lacks the chlorine substitutions at the 2’ and 5’ positions.
2’,5’-Dichloro-4’-methylbenzyl chloride: Similar structure but has a benzyl chloride moiety instead of phenacyl chloride.
Uniqueness
2’,5’-Dichloro-4’-methylphenacyl chloride is unique due to the presence of both chlorine and methyl substitutions on the phenyl ring, along with the reactive phenacyl chloride moiety. This combination of functional groups imparts specific reactivity and properties that are valuable in various chemical synthesis processes.
Propriétés
Formule moléculaire |
C9H7Cl3O |
|---|---|
Poids moléculaire |
237.5 g/mol |
Nom IUPAC |
2-chloro-1-(2,5-dichloro-4-methylphenyl)ethanone |
InChI |
InChI=1S/C9H7Cl3O/c1-5-2-8(12)6(3-7(5)11)9(13)4-10/h2-3H,4H2,1H3 |
Clé InChI |
CJXRMCVDHLJLAG-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=C(C=C1Cl)C(=O)CCl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


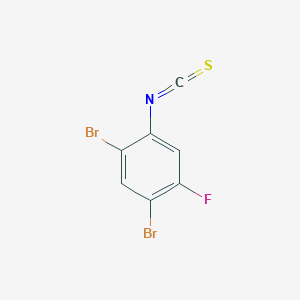
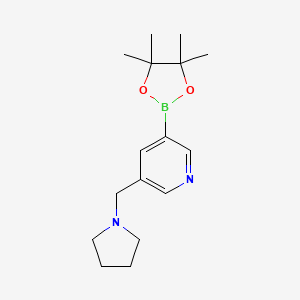
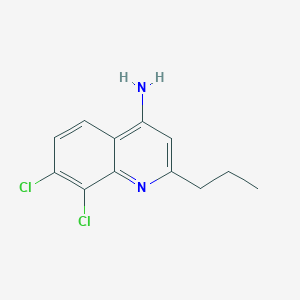

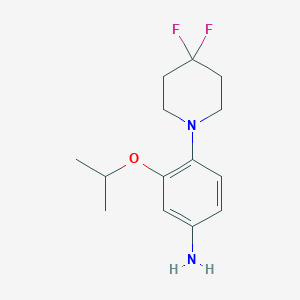
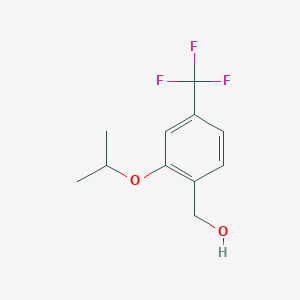
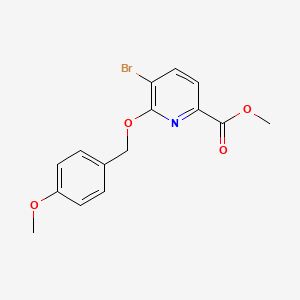
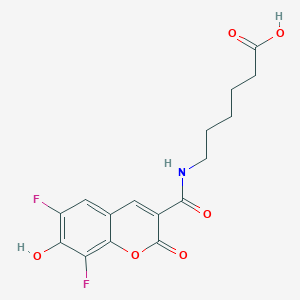
![3-[5-chloro-1-(2,6-dichlorobenzyl)-3-methyl-1H-pyrazol-4-yl]acrylic acid](/img/structure/B13726537.png)
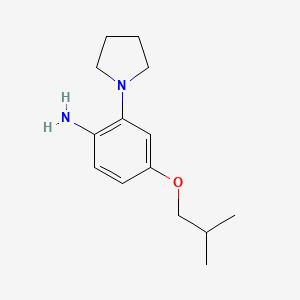
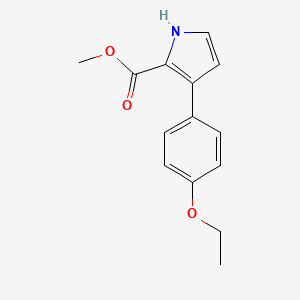
![6'-(Cyclopropylmethoxy)spiro[cyclohexane-1,2'-indene]-1',4(3'H)-dione](/img/structure/B13726553.png)


